7'-Fluorospiro[cyclohexane-1,3'-indole]
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Overview
Description
7’-Fluorospiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indole moiety through a spiro linkage at the 3’ position. The presence of a fluorine atom at the 7’ position of the indole ring adds to its chemical uniqueness. Spirocyclic compounds like 7’-Fluorospiro[cyclohexane-1,3’-indole] are of significant interest in medicinal chemistry due to their three-dimensional structure, which can interact with biological targets in unique ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Fluorospiro[cyclohexane-1,3’-indole] typically involves the formation of the spiro linkage through a cyclization reaction One common method involves the reaction of a cyclohexanone derivative with an indole derivative under acidic or basic conditions to form the spirocyclic structure
Industrial Production Methods
Industrial production of 7’-Fluorospiro[cyclohexane-1,3’-indole] may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7’-Fluorospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced spiroindole derivatives.
Substitution: Formation of substituted spiroindole derivatives with various functional groups.
Scientific Research Applications
7’-Fluorospiro[cyclohexane-1,3’-indole] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7’-Fluorospiro[cyclohexane-1,3’-indole] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Lacks the fluorine atom, resulting in different chemical and biological properties.
Spirooxindole: Contains an oxindole moiety instead of an indole, leading to variations in reactivity and biological activity.
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Uniqueness
7’-Fluorospiro[cyclohexane-1,3’-indole] is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The spirocyclic structure also provides a rigid and three-dimensional framework that can enhance its binding to biological targets.
Properties
CAS No. |
923037-16-5 |
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Molecular Formula |
C13H14FN |
Molecular Weight |
203.25 g/mol |
IUPAC Name |
7'-fluorospiro[cyclohexane-1,3'-indole] |
InChI |
InChI=1S/C13H14FN/c14-11-6-4-5-10-12(11)15-9-13(10)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 |
InChI Key |
HNEDKLAUGHFIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C=NC3=C2C=CC=C3F |
Origin of Product |
United States |
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